(R)-2-Acetamidobutanoic acid
Overview
Description
®-2-Acetamidobutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group attached to the second carbon of a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-acetamidobutanoic acid can be achieved through several methods. One common approach involves the acylation of ®-2-aminobutanoic acid with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as pyridine, and is carried out at a temperature range of 0-5°C to ensure the selective formation of the acetamido group.
Industrial Production Methods: In an industrial setting, the production of ®-2-acetamidobutanoic acid may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods, such as the use of acylase enzymes, can be employed to convert racemic mixtures of 2-aminobutanoic acid into the desired ®-enantiomer. This approach is advantageous due to its efficiency and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions: ®-2-Acetamidobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to ®-2-aminobutanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Acetamidobutanoic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-acetamidobutanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The acetamido group can influence the compound’s binding affinity and specificity for these enzymes, thereby modulating their activity.
Comparison with Similar Compounds
- (S)-2-Acetamidobutanoic acid
- ®-2-Aminobutanoic acid
- (S)-2-Aminobutanoic acid
Comparison: ®-2-Acetamidobutanoic acid is unique due to its specific stereochemistry, which can significantly impact its biological activity and interactions. Compared to its (S)-enantiomer, the ®-form may exhibit different binding affinities and metabolic pathways. Additionally, the presence of the acetamido group distinguishes it from the corresponding amino acids, providing unique chemical properties and reactivity.
Properties
IUPAC Name |
(2R)-2-acetamidobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVZUKROCHDMDT-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482559 | |
Record name | (R)-2-Acetamidobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34271-27-7 | |
Record name | (R)-2-Acetamidobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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